MAM-2201-d5 is a synthetic cannabinoid, specifically a deuterated form of MAM-2201, which is a potent naphthoyl indole derivative. This compound is part of a larger class of synthetic cannabinoids that mimic the effects of Δ9-tetrahydrocannabinol, the primary psychoactive component of cannabis. Synthetic cannabinoids have gained attention due to their increasing prevalence in the illicit drug market and their potential for abuse. MAM-2201-d5 has been utilized in research settings to study its pharmacological effects and mechanisms of action.
MAM-2201-d5 is classified as a synthetic cannabinoid and is structurally related to other compounds in the naphthoyl indole series. It is derived from the modification of natural cannabinoid structures, specifically designed to enhance binding affinity to cannabinoid receptors. The compound has been synthesized for use in research, particularly in toxicology and pharmacology studies, as well as for forensic analysis in urine drug testing.
The synthesis of MAM-2201-d5 involves several chemical reactions that typically include the following steps:
The specific details of these reactions can vary based on laboratory protocols, but they generally follow established organic synthesis techniques used in cannabinoid chemistry.
The molecular formula for MAM-2201-d5 is , indicating that it contains 23 carbon atoms, 22 hydrogen atoms (with five hydrogen atoms replaced by deuterium), and one nitrogen atom. The structural features include:
The molecular weight of MAM-2201-d5 is approximately 358.5 g/mol. The compound's three-dimensional structure allows it to interact effectively with cannabinoid receptors.
MAM-2201-d5 undergoes various chemical reactions that can be analyzed for pharmacological effects:
MAM-2201-d5 exerts its effects primarily through agonistic action at cannabinoid receptors:
Research indicates that the potency of MAM-2201-d5 can lead to significant neurotoxic effects, particularly at higher concentrations, impacting neuronal viability and function.
MAM-2201-d5 appears as a white crystalline solid under standard laboratory conditions. Its solubility profile typically indicates that it is soluble in organic solvents but less so in water due to its lipophilic nature.
Key chemical properties include:
The compound's reactivity profile suggests it can participate in various chemical interactions typical of synthetic cannabinoids.
MAM-2201-d5 has several applications in scientific research:
MAM2201-d5 is a deuterium-labeled analog of the synthetic cannabinoid MAM-2201, specifically designed for advanced analytical applications. This compound features five deuterium atoms strategically incorporated at the 2,4,5,6,7 positions of the indole ring system, replacing hydrogen atoms while maintaining the core structure of the parent compound. Chemically designated as (1-(5-fluoropentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(4-methyl-1-naphthalenyl)-methanone, it has a molecular weight of 378.50 g/mol and exists as a crystalline solid under standard conditions [5].
MAM2201-d5 belongs to the naphthoylindole class of synthetic cannabinoids, characterized by a naphthalene carbonyl group linked to an indole moiety. This structural family includes controlled substances like JWH-018, JWH-122, and AM-2201, which exhibit high affinity binding to cannabinoid receptors CB1 and CB2 [4]. Unlike its psychoactive counterparts, MAM2201-d5 is pharmacologically inert in analytical contexts due to its isotopic labeling. It is classified specifically as a deuterated internal standard rather than an active cannabinoid, reflecting its exclusive application in quantitative mass spectrometry [4] [5].
Table 1: Structural Features of MAM2201-d5
Characteristic | Specification |
---|---|
Chemical Formula | C₂₅H₁₉D₅FNO (containing five deuterium atoms) |
Deuterium Positions | 2,4,5,6,7 on indole ring |
Core Structure | 1-(5-fluoropentyl)-1H-indole-3-carbonyl with 4-methylnaphthyl group |
Molecular Weight | 378.50 g/mol |
Primary Classification | Isotopically Labeled Internal Standard |
Parent Compound | MAM-2201 (synthetic cannabinoid controlled substance) |
The emergence of MAM2201-d5 is intrinsically linked to the evolutionary trajectory of designer cannabinoids. Its parent compound, MAM-2201, was first identified in 2011 in European herbal products marketed as "legal highs" [2]. This compound represented a deliberate structural hybrid between two previously banned synthetic cannabinoids: JWH-122 (known for its 4-methylnaphthoyl group) and AM-2201 (characterized by a 5-fluoropentyl tail) [2]. This hybridization exemplifies the "cat-and-mouse game" between clandestine chemists and regulatory agencies, where minor molecular modifications are deployed to circumvent controlled substance legislation [2].
The development of deuterated standards like MAM2201-d5 became necessary as synthetic cannabinoids grew increasingly potent. Research demonstrated that MAM-2201 exhibits significantly stronger CB1 receptor activity (IC₅₀ = 0.36 μM) than earlier compounds like Δ⁹-THC and JWH-018 [1]. This heightened potency correlated with more severe neurofunctional disruptions in users, driving demand for precise analytical methods to detect these compounds in biological matrices [3]. The synthesis of deuterated analogs emerged as a critical methodological advancement enabling laboratories to address the analytical challenges posed by these novel psychoactive substances through reliable quantification [4].
Table 2: Historical Development of Relevant Synthetic Cannabinoids
Compound | Key Structural Features | First Detected | Relative Potency (vs. THC) |
---|---|---|---|
JWH-018 | Naphthoylindole with pentyl chain | Mid-2000s | 4-5x higher CB1 affinity |
JWH-122 | 4-methylnaphthoyl group | ~2009 | ~10x higher CB1 affinity |
AM-2201 | 5-fluoropentyl tail | ~2010 | ~5x higher CB1 affinity |
MAM-2201 | Hybrid: 4-methylnaphthoyl + 5-fluoropentyl | 2011 (Europe) | >10x higher CB1 affinity |
MAM2201-d5 | Deuterated MAM-2201 analog | Post-2015 | Analytically relevant (non-psychoactive) |
MAM2201-d5 serves an indispensable function as an isotopically labeled internal standard in the precise quantification of MAM-2201 and its metabolites in biological samples. Its primary application lies in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methodologies, where it corrects for analytical variability during sample preparation and instrumental analysis [4] [5]. The deuterium atoms create a predictable mass shift (approximately 5 Da) compared to the native compound, allowing clear differentiation by mass detectors while maintaining nearly identical chemical and chromatographic behavior [4].
This standard is particularly crucial for identifying the N-pentanoic acid metabolite of MAM-2201, a major Phase I metabolic product resulting from oxidative degradation of the fluoropentyl side chain [4]. Forensic laboratories rely on MAM2201-d5 to establish legally defensible results in criminal cases and postmortem investigations involving synthetic cannabinoid intoxication. Its use follows rigorous international standards for analytical toxicology, which require isotope dilution mass spectrometry for unambiguous compound confirmation in complex matrices like blood, urine, and tissue homogenates [4].
The deployment of MAM2201-d5 addresses specific challenges in synthetic cannabinoid detection:
Table 3: Analytical Applications of MAM2201-d5 in Forensic Settings
Application Context | Analytical Technique | Key Performance Metric | Purpose | ||
---|---|---|---|---|---|
Blood/Urine Quantitation | LC-QTOF-MS | Retention time alignment (RT ± 0.1 min) | Confirm recent MAM-2201 use | ||
Postmortem Toxicology | GC-MS/MS | Ion ratio stability (±15% vs. calibrators) | Establish intoxication as contributing cause | ||
Metabolic Profiling Studies | HR-LC-MS | Mass accuracy (<3 ppm) | Identify novel Phase I/II metabolites | ||
Stability Studies | UPLC-MS/MS | Signal-to-noise ratio (>10:1) | Determine optimal storage conditions for evidence | ||
Inter-laboratory Proficiency | Multi-platform | Z-score assessment ( | Z | <2) | Standardize forensic reporting across facilities |
The compound is commercially restricted to licensed forensic laboratories and academic research institutions with appropriate controlled substance permissions, reflecting its status as a controlled substance analog under many jurisdictions [5]. Current research continues to refine its application in detecting next-generation synthetic cannabinoids that maintain the core naphthoylindole structure while introducing novel substituents [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7